N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Description
N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C23H22F3N5O4S3 and its molecular weight is 585.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
- The microwave-assisted synthesis of hybrid molecules containing different moieties, including 1,3,4-thiadiazole, has been studied for their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good to moderate antimicrobial activity, demonstrating the versatility of this chemical structure in drug development (Başoğlu et al., 2013).
- Research into thiazole-aminopiperidine hybrid analogues has led to the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. This showcases the compound's potential application in addressing tuberculosis, a significant global health challenge (Jeankumar et al., 2013).
Biological Evaluation
- The synthesis, spectral analysis, and anti-bacterial study of N-substituted derivatives of a compound structurally related to the target molecule revealed moderate to significant antibacterial activity. This highlights the compound's potential use in creating new antibacterial agents (Khalid et al., 2016).
- A study on the synthesis and anti-arrhythmic activity of some piperidine-based derivatives, including 1,3-thiazole and 1,3,4-thiadiazole, indicates the potential of these compounds in developing treatments for arrhythmias, further showing the diverse therapeutic applications of these chemical frameworks (Abdel‐Aziz et al., 2009).
Anticancer and Enzyme Inhibition
- The design, synthesis, and anticancer evaluation of derivatives incorporating a 1,3-thiazol-2-yl moiety demonstrated moderate to excellent anticancer activity across several cancer cell lines. This research underscores the potential for using this chemical structure in the development of new anticancer therapies (Ravinaik et al., 2021).
Properties
IUPAC Name |
N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N5O4S3/c24-23(25,26)16-5-4-6-17(13-16)27-19(32)14-36-22-30-29-21(37-22)28-20(33)15-7-9-18(10-8-15)38(34,35)31-11-2-1-3-12-31/h4-10,13H,1-3,11-12,14H2,(H,27,32)(H,28,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEIVXXLXJBMBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N5O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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